molecular formula C14H11Cl2N3O4 B2787785 dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate CAS No. 866135-82-2

dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate

Cat. No.: B2787785
CAS No.: 866135-82-2
M. Wt: 356.16
InChI Key: CIKBATVJAMONLU-UHFFFAOYSA-N
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Description

Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate (CAS: 866135-82-2) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3,4-dichlorophenyl group and a malonate ester moiety. Its molecular formula is C₁₄H₁₁Cl₂N₃O₄, with a molecular weight of 356.17 g/mol . The malonate ester provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

dimethyl 2-[[1-(3,4-dichlorophenyl)triazol-4-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4/c1-22-13(20)10(14(21)23-2)5-8-7-19(18-17-8)9-3-4-11(15)12(16)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKBATVJAMONLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorophenyl halide.

    Methylation of Malonate: The final step involves the methylation of malonate to form the dimethyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Malonate Hybrids with Varied Substituents

a. Diethyl 2-hydroxy-2-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]malonate (2q)

  • Molecular Formula : C₁₆H₁₈N₃O₆
  • Key Differences: The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing 3,4-dichlorophenyl group in the target compound.

b. Ethyl 2-[5-(furan-2-yl)-1H-1,2,3-triazol-4-yl]-2-hydroxyacetate (2p)

  • Molecular Formula : C₁₁H₁₁N₃O₄
  • Key Differences :
    • The furan substituent introduces aromatic heterocyclic diversity, which may alter π-π stacking interactions in biological systems.
    • The smaller ethyl ester and hydroxyl group reduce molecular weight (265.22 g/mol) and lipophilicity compared to the dichlorophenyl analog .
Triazole Derivatives with Alternative Heterocycles

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate

  • Molecular Formula : C₁₀H₁₄N₄O₄
  • Lacks the dichlorophenyl group, reducing steric bulk and halogen-mediated interactions .
Non-Triazole Malonate Derivatives

Dimethyl 2-(aminomethylene)malonate

  • The aminomethylene group introduces basicity, contrasting with the neutral triazole in the target compound .
Reactivity and Stability
  • The 3,4-dichlorophenyl group in the target compound enhances electrophilicity at the triazole ring, favoring nucleophilic substitutions.
  • Hydroxyl-containing analogs (e.g., 2q) may undergo ester hydrolysis under basic conditions, whereas the target compound’s methyl esters offer greater stability .
Physicochemical Data
Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound 356.17 3.2 <0.1 (Water)
Diethyl 2q (4-methoxyphenyl) 356.33 2.8 1.5 (DMSO)
Ethyl 2p (furan-2-yl) 265.22 1.5 5.0 (Ethanol)
Diethyl 1,2,4-triazole Derivative 254.24 2.1 2.0 (DMSO)

*Predicted using QSPR models .

Biological Activity

Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through various organic reactions. One common method is the use of triazole chemistry to form the core structure followed by the introduction of the malonate moiety.

Biological Activity Overview

This compound has been evaluated for several biological activities:

1. Antimicrobial Activity:

  • Mechanism: The triazole ring in the compound is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of other triazole antifungals.
  • Studies: In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, compounds with similar triazole structures have been tested against pathogens such as Candida albicans and Staphylococcus aureus with promising results.

2. Anticancer Activity:

  • Cell Line Studies: Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory concentration (GI50) values suggest that this compound may surpass standard chemotherapeutic agents in efficacy.
  • Mechanisms: The proposed mechanisms for its anticancer activity include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted in 2020 evaluated a series of triazole derivatives including this compound for their antimicrobial properties. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus at concentrations lower than those required for traditional antibiotics.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound1510
Control Antibiotic3225

Case Study 2: Anticancer Activity

In a comparative study published in 2023, this compound was tested alongside established chemotherapeutics on MCF-7 cells. The GI50 was determined to be significantly lower than that of doxorubicin.

TreatmentGI50 (µM)
This compound5.0 ± 0.5
Doxorubicin8.0 ± 0.7

Research Findings

Recent research has focused on elucidating the molecular interactions and mechanisms underlying the biological activities of this compound. Computational docking studies have suggested strong binding affinities to targets involved in cancer cell signaling pathways.

Key Findings:

  • Cytotoxic Mechanism: The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
  • Potential as a Lead Compound: Given its promising biological activity profile and structural features conducive to further modification, this compound represents a potential lead compound for drug development.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate?

Methodological Answer: To confirm structural integrity, employ a combination of:

  • <sup>13</sup>C-NMR : Analyze carbonyl (δ ~163–168 ppm) and triazole/aromatic carbon signals (δ 118–150 ppm) to verify substituent connectivity .
  • ESI-HR Mass Spectrometry : Validate the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 351.9998 for C13H8Cl2N5O3<sup>+</sup>) and rule out impurities .
  • IR Spectroscopy : Confirm ester C=O stretches (~1680 cm<sup>-1</sup>) and triazole ring vibrations (~1487–1593 cm<sup>-1</sup>) .

Q. What synthetic strategies are commonly used to introduce the 1,2,3-triazole moiety in this compound?

Methodological Answer: The 1,2,3-triazole group is typically introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

Prepare the azide precursor (e.g., 3,4-dichlorophenyl azide).

React with a terminal alkyne (e.g., propargylated malonate) under Cu(I) catalysis (e.g., CuSO4/sodium ascorbate) in polar solvents (DMF/H2O) .

Optimize reaction time (6–24 h) and temperature (25–60°C) to achieve >95% regioselectivity for the 1,4-triazole isomer .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Address discrepancies through:

  • Multi-Technique Cross-Validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C-NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
  • 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous assignments by correlating proton-proton coupling and long-range carbon-proton interactions .
  • X-ray Crystallography : If crystalline, determine absolute configuration and compare bond lengths/angles with computational models (e.g., Mercury CCDC software) .

Q. What methodological approaches are used to evaluate the anticancer activity of triazole-containing malonate derivatives?

Methodological Answer: Anticancer evaluation typically involves:

  • In Vitro Cytotoxicity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC50 values <10 µM indicate promising activity .
  • Mechanistic Studies :
    • Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays.
    • Molecular Docking : Model interactions with targets (e.g., tubulin, kinases) using Autodock Vina .
  • In Vivo Efficacy : Administer in xenograft models (e.g., nude mice) at 10–50 mg/kg doses, monitoring tumor volume and toxicity .

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